molecular formula C11H20ClNO2 B1476785 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one CAS No. 2098117-39-4

2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one

Cat. No.: B1476785
CAS No.: 2098117-39-4
M. Wt: 233.73 g/mol
InChI Key: VXMYDOWHMIEKHU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The compound also contains an ethoxymethyl group and a butanone group.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Applications in Organic Chemistry : The compound is instrumental in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. For instance, it's involved in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable intermediates for agrochemicals and medicinal compounds (Ghelfi et al., 2003).
  • Role in Molecular Structure Studies : The compound's derivatives, like 3,7-dimethyl-2-[N-(4-methylpyridyl-2)-4-hydroxy-3-methyl-5-oxopyrrolen-3-yl]imidazo[1,2-a]pyridine, have been synthesized and structurally characterized using techniques like X-ray crystallography, shedding light on the structural aspects of these complex molecules (Guseinov et al., 2006).

Applications in Material Science and Chemistry

  • Utility in Catalysis : The compound is used in creating catalysts for organic reactions. For instance, its seleno and thio derivatives have been explored as ligands in half-sandwich complexes with metals like Ru(II), Pd(II), and Pt(II). These complexes exhibit catalytic properties valuable for organic synthesis and other chemical processes (Singh et al., 2009).
  • Role in Quantum Chemical Investigations : Quantum chemical calculations and DFT studies of the molecular properties of pyrrolidinones, including derivatives of the compound , provide insights into their electronic properties, molecular orbitals, and reactivity, crucial for designing materials and understanding chemical reactions (Bouklah et al., 2012).

Biological Applications and Pharmaceutical Research

  • Potential in Drug Discovery and Pharmacology : The compound and its derivatives find applications in drug discovery and development. For instance, it's been used to synthesize compounds with antiarrhythmic and antihypertensive effects, indicating its potential in developing cardiovascular medications (Malawska et al., 2002).
  • Inhibitor Development for Disease Treatment : Derivatives of the compound have been studied as selective enzyme inhibitors. For example, (S)-1-((S)-2-{[1-(4-Amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid was evaluated as an inhibitor with potential anti-inflammatory action, indicating its application in treating inflammatory diseases (Wannamaker et al., 2007).

Future Directions

The future directions of research on this compound could involve identifying new compounds and developing early warning systems to prevent their widespread use . Although some of the newly emerging cathinones are not widely used, they may become more popular in the future and could become a significant threat to health and life .

Mechanism of Action

Properties

IUPAC Name

2-chloro-1-[3-(ethoxymethyl)pyrrolidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13-6-5-9(7-13)8-15-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMYDOWHMIEKHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(C1)COCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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